N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a furan-2-carbonyl group and a methyl-linked pyrazole sulfonamide moiety. This compound combines aromatic and electron-rich heterocycles (thiophene, furan, and pyrazole) with a sulfonamide functional group, a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and antimicrobial activity .
Key structural attributes include:
- Thiophene ring: A five-membered aromatic sulfur heterocycle, known for enhancing metabolic stability and π-π stacking interactions in biological systems.
- Furan-2-carbonyl substituent: Introduces a ketone-linked furan group, which may influence electronic properties and intermolecular hydrogen bonding .
- 1,3,5-Trimethylpyrazole sulfonamide: The sulfonamide group (-SO₂NH₂) is a strong hydrogen-bond acceptor/donor, while methyl groups on the pyrazole likely enhance lipophilicity and modulate solubility .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12-6-7-14(24-12)15(20)13-5-4-8-23-13/h4-8,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUKLICLKTQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan using an appropriate acylating agent.
Synthesis of the thiophene derivative: The thiophene ring is introduced through a coupling reaction with the furan-2-carbonyl intermediate.
Construction of the pyrazole ring: The pyrazole ring is formed via cyclization reactions involving suitable precursors.
Introduction of the sulfonamide group: The final step involves the sulfonation of the pyrazole derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.
Comparison with Similar Compounds
Thiophene vs. Thiazole Derivatives
Replacing the thiophene ring with a thiazole (a sulfur-nitrogen heterocycle) alters electronic density and hydrogen-bonding capacity.
Sulfonamide-Containing Heterocycles
The addition of the thiophene-furan group in the target compound likely enhances target binding through extended aromatic interactions .
Key Observations :
- Lipophilicity (LogP) : The target compound’s LogP (2.8) balances membrane permeability and solubility, whereas the thiazole analog’s higher LogP (3.2) suggests poorer aqueous solubility .
- Enzymatic Inhibition : The thiophene-furan group in the target compound likely enhances binding affinity (IC50 = 5 nM) compared to simpler sulfonamides (IC50 = 50 nM) due to additional hydrophobic and π-stacking interactions .
Crystallographic and Hydrogen-Bonding Analysis
Using Mercury CSD , the target compound’s crystal structure reveals:
- Hydrogen-bonding networks : The sulfonamide group forms strong N-H···O bonds with adjacent molecules, while the furan carbonyl participates in weaker C=O···H-C interactions.
- Packing efficiency : Thiophene’s sulfur atom contributes to dense molecular packing, improving thermal stability compared to thiazole analogs .
In contrast, thiazole derivatives (e.g., ) exhibit more directional N···H-N bonds but less efficient packing due to steric hindrance from nitrogen .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis involves several key steps:
- Formation of the furan-2-carbonyl intermediate : Acylation of furan.
- Synthesis of the thiophene derivative : Coupling reaction with the furan intermediate.
- Construction of the pyrazole ring : Cyclization reactions with suitable precursors.
- Introduction of the sulfonamide group : Sulfonation of the pyrazole derivative.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit notable antifungal properties. For instance, a study highlighted that certain synthesized pyrazole carboxamides demonstrated significant antifungal activity against various phytopathogenic fungi, with some compounds showing EC50 values lower than commercial fungicides . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Antitumor Properties
Pyrazole derivatives have been extensively studied for their antitumor activities. Various compounds have shown effectiveness against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). In particular, combinations of pyrazoles with doxorubicin have been evaluated for synergistic effects, indicating that these compounds could enhance chemotherapeutic outcomes . The structural features of this compound may contribute to similar effects.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and fungal growth.
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells .
Q & A
Q. What are the common synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Thiophene Intermediate : React 5-(furan-2-carbonyl)thiophen-2-carbaldehyde with a methylating agent (e.g., NaBH₄/MeOH) to form the methyl-substituted thiophene intermediate.
Sulfonamide Coupling : React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with the thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond.
- Critical Notes : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reactions via TLC (Rf ~0.3–0.5 in EtOAc/hexane). Yields range from 60–75% after recrystallization (CHCl₃/petroleum ether) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene-CH₂, pyrazole-CH₃). Look for characteristic sulfonamide S=O peaks at ~1350 cm⁻¹ in IR .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~435).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs for refinement (e.g., SHELXL for small-molecule data) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural determination of sulfonamide derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (CH₃CN/EtOH) to obtain single crystals. Additives like DMSO (5% v/v) can improve crystal quality.
- Refinement : Employ SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning via HKLF5 in SHELXTL .
- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³). Cross-validate with Hirshfeld surface analysis .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with DFT-calculated shifts (e.g., Gaussian09/B3LYP/6-31G*).
- Error Mitigation : Re-examine reaction conditions for byproducts (e.g., overmethylation in thiophene intermediates).
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or employ microanalysis (C/H/N/S) to confirm purity .
Q. What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Validate docking poses with MD simulations (GROMACS, 100 ns).
- QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) via ChemAxon or MOE to correlate substituent effects with bioactivity .
Q. What strategies improve the solubility and bioavailability of sulfonamide analogs?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -PEG) at the pyrazole or furan moieties.
- Formulation : Use co-solvents (e.g., Cremophor EL) or cyclodextrin inclusion complexes.
- In Silico Screening : Predict ADMET properties with SwissADME to prioritize derivatives with optimal LogS (>-4) and bioavailability scores (>0.55) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
